2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide
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Overview
Description
2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a nitrophenyl ring and a hydrazinecarboxamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with N-phenylhydrazinecarboxamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The hydrazinecarboxamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-amino derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted hydrazinecarboxamides.
Scientific Research Applications
2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The nitrophenyl ring enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The hydrazinecarboxamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 2-nitrobenzenesulfonyl chloride
- 3-nitrobenzenesulfonyl chloride
- (4-nitrophenyl)sulfonyltryptophan
Uniqueness
2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide is unique due to its combination of a nitrophenyl ring and a hydrazinecarboxamide moiety. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its solubility and bioavailability. Additionally, the presence of both sulfonyl and nitro groups allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C13H12N4O5S |
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Molecular Weight |
336.33 g/mol |
IUPAC Name |
1-[(2-nitrophenyl)sulfonylamino]-3-phenylurea |
InChI |
InChI=1S/C13H12N4O5S/c18-13(14-10-6-2-1-3-7-10)15-16-23(21,22)12-9-5-4-8-11(12)17(19)20/h1-9,16H,(H2,14,15,18) |
InChI Key |
HKYOMDZLAPRZQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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